molecular formula C33H35BrClNO5 B424608 3-(9-{3-bromo-4-[(4-chlorobenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)propanoic acid

3-(9-{3-bromo-4-[(4-chlorobenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)propanoic acid

Cat. No.: B424608
M. Wt: 641g/mol
InChI Key: LDEXSAJYKKIZII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(9-{3-bromo-4-[(4-chlorobenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)propanoic acid is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9-{3-bromo-4-[(4-chlorobenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)propanoic acid typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the acridine core: This is achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.

    Introduction of the benzyloxy group: This step involves the reaction of the acridine derivative with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Final coupling: The final step involves the coupling of the brominated acridine derivative with propanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound

Properties

Molecular Formula

C33H35BrClNO5

Molecular Weight

641g/mol

IUPAC Name

3-[9-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-3,3,6,6-tetramethyl-1,8-dioxo-4,5,7,9-tetrahydro-2H-acridin-10-yl]propanoic acid

InChI

InChI=1S/C33H35BrClNO5/c1-32(2)14-23-30(25(37)16-32)29(31-24(36(23)12-11-28(39)40)15-33(3,4)17-26(31)38)20-7-10-27(22(34)13-20)41-18-19-5-8-21(35)9-6-19/h5-10,13,29H,11-12,14-18H2,1-4H3,(H,39,40)

InChI Key

LDEXSAJYKKIZII-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(C3=C(N2CCC(=O)O)CC(CC3=O)(C)C)C4=CC(=C(C=C4)OCC5=CC=C(C=C5)Cl)Br)C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(C3=C(N2CCC(=O)O)CC(CC3=O)(C)C)C4=CC(=C(C=C4)OCC5=CC=C(C=C5)Cl)Br)C(=O)C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.